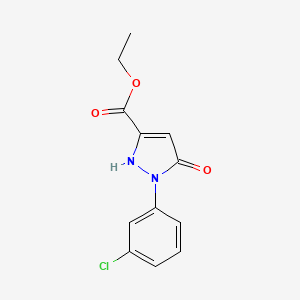
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is a synthetic organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, a furan ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by chlorinating benzyl chloride in the presence of a catalyst such as iron(III) chloride.
Coupling with Furan-2-ylmethylamine: The 2,4-Dichlorobenzyl chloride is then reacted with furan-2-ylmethylamine under basic conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be substituted by nucleophiles.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: It can be used as a probe to study the interactions of amine-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and furan ring can enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Furan-2-ylmethylamine: A building block for the synthesis of heterocyclic compounds.
Uniqueness
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride is unique due to its combination of a dichlorobenzyl group, a furan ring, and an amine group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1158514-72-7 |
|---|---|
Molekularformel |
C12H12Cl3NO |
Molekulargewicht |
292.58 |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h1-6,15H,7-8H2;1H |
InChI-Schlüssel |
LIVRBUFLFCYTHS-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B2647807.png)
![N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2647808.png)


![N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647814.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2647819.png)
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2647820.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2647822.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide](/img/structure/B2647823.png)

